6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde
Overview
Description
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two phenyl groups attached to a dihydropyrrolizine ring, with an acetaldehyde functional group at the 5-position. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The acetaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde involves its interaction with specific molecular targets and pathways. The acetaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenyl groups may also contribute to its activity by facilitating interactions with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
6,7-Diphenyl-1H-pyrrolizin-5-yl-acetaldehyde: Lacks the dihydro component, which may affect its reactivity and biological activity.
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-methanol: Contains a methanol group instead of an acetaldehyde group, leading to different chemical properties and applications.
Uniqueness
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-15-13-19-21(17-10-5-2-6-11-17)20(16-8-3-1-4-9-16)18-12-7-14-22(18)19/h1-6,8-11,15H,7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCEULWRYSFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)CC=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147101 | |
Record name | 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105378-65-2 | |
Record name | 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105378652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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